molecular formula C19H29N5O2 B6763089 N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide

N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B6763089
M. Wt: 359.5 g/mol
InChI Key: HHJVYCSIEAAMOK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide is a complex organic compound featuring a cyclohexyl group, a piperazine ring, and a pyrazine moiety

Properties

IUPAC Name

N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c25-17(21-15-4-2-1-3-5-15)14-22-10-12-23(13-11-22)18-19(26)24(9-8-20-18)16-6-7-16/h8-9,15-16H,1-7,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJVYCSIEAAMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=NC=CN(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through a condensation reaction involving appropriate diketones and diamines under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Piperazine Ring Formation: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Final Coupling: The final step involves coupling the pyrazine derivative with the piperazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group in the pyrazine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, providing a basis for developing new treatments for diseases.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-[4-(4-methyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide
  • N-cyclohexyl-2-[4-(4-ethyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide

Uniqueness

N-cyclohexyl-2-[4-(4-cyclopropyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to its methyl or ethyl analogs. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.

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